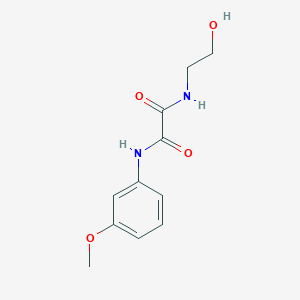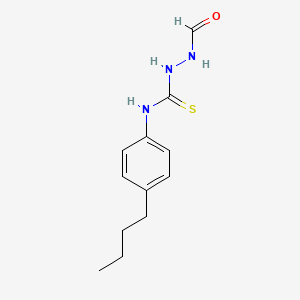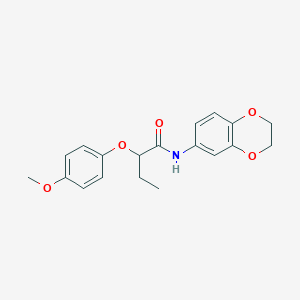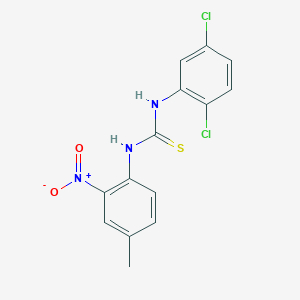![molecular formula C22H25NO6 B4709216 propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4709216.png)
propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate
Übersicht
Beschreibung
Propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate, also known as PTAB, is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied extensively due to its potential applications in various fields, including medicine, materials science, and environmental science.
Wirkmechanismus
The mechanism of action of propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis. This compound has been found to inhibit the expression of various proteins involved in cell proliferation and survival, including Bcl-2, Akt, and NF-κB. It has also been found to activate caspase-3, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been found to have insecticidal properties. In vivo studies have shown that this compound has low toxicity and does not cause any adverse effects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity, making it safe for use in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to study.
Zukünftige Richtungen
There are several future directions for the study of propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate. In the field of medicine, further studies are needed to determine the efficacy of this compound as a cancer treatment. Studies are also needed to determine the optimal dosage and administration route for this compound. In the field of materials science, further studies are needed to determine the optimal conditions for using this compound as a polymer additive. Studies are also needed to determine the properties of the resulting material. In the field of environmental science, further studies are needed to determine the efficacy of this compound as a pesticide and its potential impact on the environment. Overall, the study of this compound has the potential to lead to significant advances in various fields and should continue to be a focus of scientific research.
Wissenschaftliche Forschungsanwendungen
Propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. This compound has also been studied for its potential application in the field of materials science. It has been found to have excellent thermal stability and can be used as a polymer additive to improve the properties of the resulting material. In the field of environmental science, this compound has been studied for its potential use as a pesticide due to its insecticidal properties.
Eigenschaften
IUPAC Name |
propyl 4-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-5-12-29-22(25)16-7-9-17(10-8-16)23-20(24)11-6-15-13-18(26-2)21(28-4)19(14-15)27-3/h6-11,13-14H,5,12H2,1-4H3,(H,23,24)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWNLUMLBNAJKT-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4709148.png)


![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709185.png)
![methyl 5-methyl-4-phenyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4709193.png)
![ethyl N-[4-(butyrylamino)benzoyl]glycinate](/img/structure/B4709199.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4709207.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4709215.png)

![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4709227.png)
![N~2~-(3-chlorobenzyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4709231.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-4-isoxazolecarboxamide](/img/structure/B4709242.png)